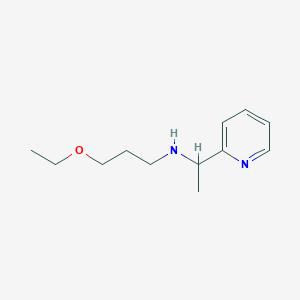
(3-Ethoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine is an organic compound that features both an ethoxypropyl group and a pyridinyl group attached to an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine typically involves the following steps:
Formation of the Ethoxypropyl Intermediate: This can be achieved by reacting 3-chloropropanol with sodium ethoxide to form 3-ethoxypropyl chloride.
Alkylation of Pyridine: The 3-ethoxypropyl chloride is then reacted with 2-pyridyl ethylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The ethoxypropyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridinyl group can be reduced to form piperidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Alkyl halides and acyl chlorides are common reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of secondary or tertiary amines.
Scientific Research Applications
Chemistry
In chemistry, (3-Ethoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The pyridinyl group is known for its ability to interact with various biological targets, making this compound a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (3-Ethoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine involves its interaction with molecular targets such as enzymes and receptors. The pyridinyl group can form hydrogen bonds and π-π interactions with aromatic residues in proteins, while the ethoxypropyl group can enhance the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxypropylamine: Similar in structure but lacks the pyridinyl group.
2-Pyridyl ethylamine: Contains the pyridinyl group but lacks the ethoxypropyl group.
Uniqueness
(3-Ethoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine is unique due to the presence of both ethoxypropyl and pyridinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-ethoxy-N-(1-pyridin-2-ylethyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-3-15-10-6-9-13-11(2)12-7-4-5-8-14-12/h4-5,7-8,11,13H,3,6,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGYYTCOGROGAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(C)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
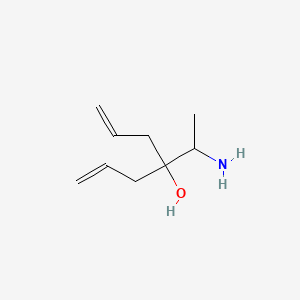
![3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid](/img/structure/B1306343.png)
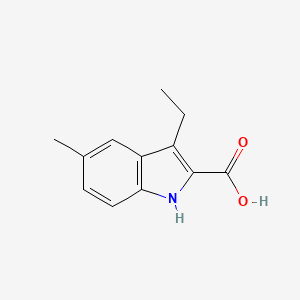


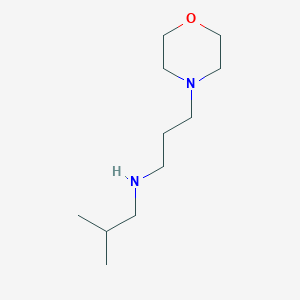
![C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine](/img/structure/B1306355.png)

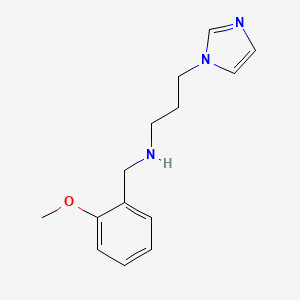
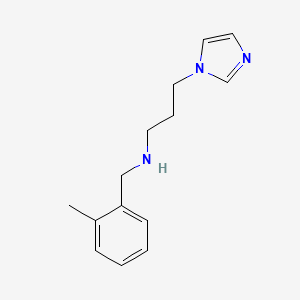
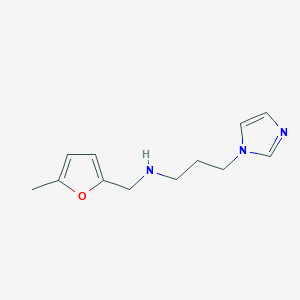
![Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine](/img/structure/B1306367.png)


